molecular formula C11H13FO3 B1449268 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1502945-36-9

3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1449268
CAS No.: 1502945-36-9
M. Wt: 212.22 g/mol
InChI Key: IYHHLDZBOKQZCQ-UHFFFAOYSA-N
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Description

“3-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-3-methoxyphenylboronic acid” are boronic acids with molecular formulas C7H8BFO3 and FC6H3(OCH3)B(OH)2 respectively . They are used as reactants for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of these compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular weight of “3-Fluoro-2-methoxyphenylboronic acid” is 169.946 Da . The molecular weight of “2-Fluoro-3-methoxyphenylboronic acid” is also 169.95 .


Chemical Reactions Analysis

These compounds can undergo catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is not well developed compared to the functionalizing deboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

The melting point of “2-Fluoro-3-methoxyphenylboronic acid” is between 117-122 °C .

Scientific Research Applications

Radiolabeling for Tumor Imaging

3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid and its analogs are utilized in the radiolabeling of amino acids for tumor imaging, particularly with PET scans. Fluorinated analogues of alpha-aminoisobutyric acid have shown promising results in preclinical and clinical studies for intracranial neoplasm detection. The compounds are substrates for the A type amino acid transport system and exhibit high tumor to normal brain ratios in vivo, indicating their potential as effective imaging agents for the detection of intracranial tumors (McConathy et al., 2002).

Neurodegenerative Disease Research

Derivatives of this compound, like NCX-2216, have been used in Alzheimer's disease research. NCX-2216, a nitric oxide-releasing derivative, was observed to significantly reduce β-amyloid loads and Congo red staining in a transgenic mouse model, indicating its potential in treating Alzheimer's dementia (Jantzen et al., 2002). Furthermore, NCX-2216's ability to inhibit prostaglandin synthesis in the brain without causing gastric injury presents it as a potential treatment for inflammatory disorders, especially those in the central nervous system (Wallace et al., 2004).

Insect Behavior and Control

The compound and its analogs have been utilized in studying the behavior of insect species like Bactrocera dorsalis. Researchers explored the consumption, metabolism, and attraction patterns of the oriental fruit fly to a fluorine analog of methyl eugenol, providing insights into the development of safer alternatives for fruit fly management (Khrimian et al., 2006).

Properties

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(12)10(8)15-2/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHLDZBOKQZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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